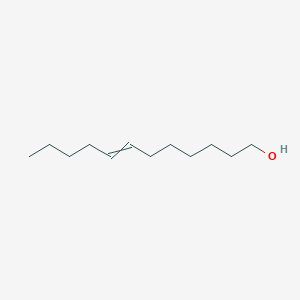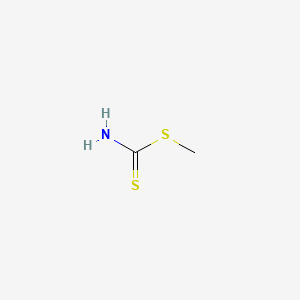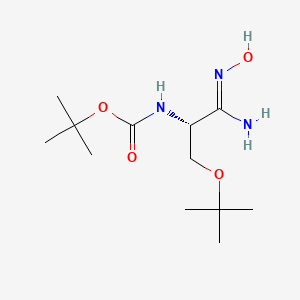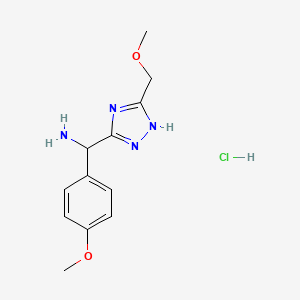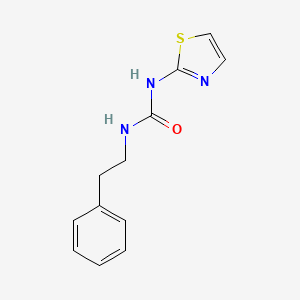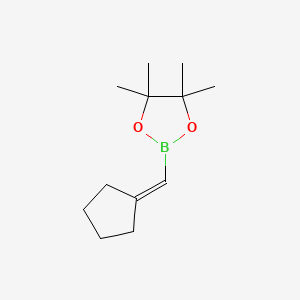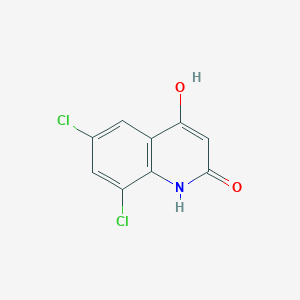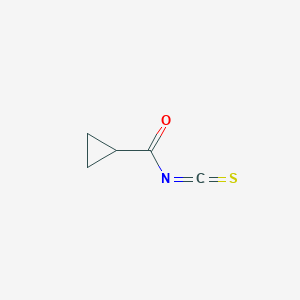
Cyclopropanecarbonyl isothiocyanate
Übersicht
Beschreibung
Cyclopropanecarbonyl isothiocyanate is a chemical compound that belongs to the class of isothiocyanates . Isothiocyanates are functional groups found in compounds with the formula R−N=C=S . They are more common isomers of thiocyanates, which have the formula R−S−C≡N . Many isothiocyanates from plants are produced by enzymatic conversion of metabolites called glucosinolates .
Synthesis Analysis
Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines can convert isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as CyreneTM or g-butyrolactone (GBL) under moderate heating .Molecular Structure Analysis
Isothiocyanates have unique structures and physical properties . Nature harbors distinct isothiocyanate precursors, glucosinolates such as glucoraphanin and gluconastrin, each characterized by unique structures, physical properties, and pharmacological potentials .Chemical Reactions Analysis
Isothiocyanates are widely used in heterocycle and thiourea synthesis as well as for medicinal and biochemistry applications . They serve as valuable platforms for versatile transformations . They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
Cyclopropanecarbonyl isothiocyanate plays a significant role in cycloaddition reactions. For instance, it is involved in Lewis acid-mediated (3 + 2) cycloadditions with donor-acceptor cyclopropanes to synthesize five-membered heterocycles. These reactions demonstrate broad substrate scope, high yields, and distinct chemoselectivity, underscoring the versatility of cyclopropanecarbonyl isothiocyanate in organic synthesis (Goldberg et al., 2012).
Stereoselective Synthesis
Cyclopropanecarbonyl isothiocyanate is instrumental in the stereoselective synthesis of densely substituted 2-iminodihydrothiophenes. This is particularly evident when cis-2,3-disubstituted cyclopropane 1,1-diesters react with isothiocyanates, yielding products in moderate to excellent yields (Sun et al., 2013).
Ring-Opening and Cycloaddition Reactions
Activated cyclopropanes, like vinyl and carbonyl cyclopropanes, are valuable in organic chemistry for their reactivity. Cyclopropanecarbonyl isothiocyanate is used in cyclization and cycloaddition reactions for synthesizing cyclic compounds. The use of modern catalytic methods with these compounds has enhanced diastereoselectivity and enantioselectivity in reactions (Simone & Waser, 2009).
Bioorthogonal Chemistry
Recent studies highlight the use of cyclopropanecarbonyl isothiocyanate in bioorthogonal chemistry. These compounds react with substituted phosphines to form thiocarbonyl adducts, which can be used for biomolecule labeling in vitro and in cell lysate. This indicates potential applications in biological and medical research (Row & Prescher, 2018).
Enzyme Inhibition
Cyclopropanecarbonyl derivatives, including isothiocyanates, have been found to significantly enhance the potency of enzyme inhibitors. This is attributed to specific interactions at the ligand-receptor binding site in enzymes, which cause the cyclopropyl group in the molecules to adopt a fixed conformation. This characteristic makes them potentially valuable in drug development (Kuo et al., 2006).
Anti-Cancer Properties
Isothiocyanates, including derivatives of cyclopropanecarbonyl isothiocyanate, have been studied for their anti-cancer properties. They have been found to inhibit the proliferation of human cancer cells, such as leukemia cells, by causing cell-cycle arrest and inducing apoptosis. This suggests their potential as therapeutic agents in cancer treatment (Fimognariet al., 2004)
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Isothiocyanates have attracted the attention of biologists and chemists due to their various biological characteristics and significance in synthetic chemistry . There has been a notable increase in type C reactions, indicating a growing interest in non-nitrogen-derived isothiocyanates . Future research may focus on the development of more sustainable synthesis methods and further exploration of their biological activities.
Eigenschaften
IUPAC Name |
cyclopropanecarbonyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-5(6-3-8)4-1-2-4/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNLTOFAQVNXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588584 | |
| Record name | Cyclopropanecarbonyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171058-80-3 | |
| Record name | Cyclopropanecarbonyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropanecarbonyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

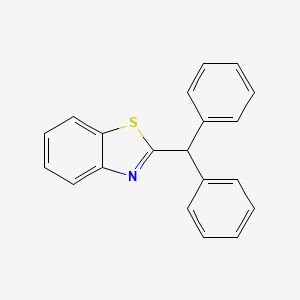
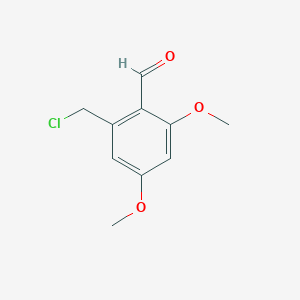
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B1652972.png)
